Monopalmitin
Overview
Description
Synthesis Analysis
Monopalmitin can be synthesized through two main enzymatic methods. One involves the enzymatic transesterification of vinyl palmitate with glycerol, catalyzed by Novozym 435 lipase. The other method is the enzymatic esterification of 1,2-acetonide glycerol with palmitic acid, also catalyzed by Novozym 435 lipase, followed by cleavage in methanol catalyzed by Amberlyst-15. These methods have been improved to be simpler, safer, and more environmentally friendly compared to traditional methods, making the synthesis scalable for larger quantity production (Wang et al., 2013). Another noteworthy synthesis method involves a solvent-free chemoenzymatic reaction using a microwave reactor, proving to be an efficient alternative (Torregrosa et al., 2014).
Molecular Structure Analysis
The molecular structure of monopalmitin features a glycerol backbone esterified with a palmitic acid molecule at one of its hydroxyl groups. This structure is pivotal in its function as a building block for more complex lipids and in its self-assembly properties on surfaces, such as mica, where it undergoes self-esterification, a reaction critical to its role in biological and synthetic polymeric systems (Heredia-Guerrero et al., 2009).
Chemical Reactions and Properties
Monopalmitin participates in various chemical reactions, including self-assembly and self-esterification, underlining its versatility in forming biopolyesters like cutin. The self-assembly on surfaces such as mica leads to multilayered growth facilitated by its molecular structure, showcasing its chemical reactivity and utility in synthesizing biopolymers (Heredia-Guerrero et al., 2009).
Physical Properties Analysis
The physical properties of monopalmitin, such as its crystallization behavior, significantly influence the structure and stability of lipid-based systems. Studies have shown that monopalmitin can impact the crystallization mechanism of palm oil by initiating the process and inducing fractional crystallization of triacylglycerols, which in turn affects the texture and stability of food products (Verstringe et al., 2013).
Scientific Research Applications
1. Stability in Monoglyceride Monolayers
Monopalmitin, along with other monoglycerides, has been studied for its stability in monolayers at the air-water interface. This research is crucial for understanding its behavior in food industry applications, particularly in traditional and low-fat products. Monopalmitin monolayers show more stability compared to monoolein and monolaurin, with their stability being affected by factors like surface pressure and aqueous phase pH (Sánchez, Niño, & Patino, 1999).
2. Utilization in Glyceride Synthesis
Research from 1962 indicated the use of doubly labeled alpha-monopalmitin in studies on the synthesis of glycerides by the intestine. This provided evidence for the intact incorporation of alpha-monopalmitin into higher glycerides, indicating a mechanism for triglyceride synthesis beyond the phosphatidic acid pathway (Johnston & Brown, 1962).
3. Synthesis and Antibacterial/Antifungal Evaluation
Monopalmitin derivatives were evaluated for their potential as antibacterial and antifungal agents. Specifically, 2-monopalmitin did not show activity, but these studies open the door for exploring the use of monoglycerides as bioactive agents in medical and pharmaceutical contexts (Nurmala et al., 2018).
4. Enzymatic Synthesis Methods
The improved enzymatic methods for synthesizing monopalmitin highlight its potential for larger scale production, particularly for use in the synthesis of symmetrical and unsymmetrical triacylglycerols. This research is significant for industrial applications, especially in the food and biochemical industries (Wang, Wang, Jin, & Wang, 2013).
5. Influence on Isothermal Crystallization of Palm Oil
Monopalmitin has been observed to influence the isothermal crystallization process of palm oil. This finding is particularly relevant for the food industry, as it relates to the texture and stability of food products containing palm oil (Verstringe et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2,3-dihydroxypropyl hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,20-21H,2-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZLMUACJMDIAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00891470 | |
Record name | 1-Glyceryl monohexadecanoate | |
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Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
The product varies from a pale yellow to pale brown oily liquid to a white or slightly off-white hard waxy solid. The solids may be in the form of flakes, powders or small beads, White powder; [Sigma-Aldrich MSDS] | |
Record name | MONO- AND DIGLYCERIDES OF FATTY ACIDS | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Palmitoyl glycerol | |
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Solubility |
Insoluble in water, soluble in ethanol and toluene at 50 °C | |
Record name | MONO- AND DIGLYCERIDES OF FATTY ACIDS | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Product Name |
2,3-Dihydroxypropyl hexadecanoate | |
CAS RN |
542-44-9, 32899-41-5, 68002-70-0, 26657-96-5, 19670-51-0 | |
Record name | 1-Monopalmitin | |
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Record name | Palmitoyl glycerol | |
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Record name | (S)-2,3-Dihydroxypropyl palmitate | |
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Record name | Glycerides, C16-22 | |
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Record name | 1-Monopalmitin | |
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Record name | Hexadecanoic acid, monoester with 1,2,3-propanetriol | |
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Record name | Hexadecanoic acid, 2,3-dihydroxypropyl ester | |
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Record name | Glycerides, C16-22 | |
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Record name | 1-Glyceryl monohexadecanoate | |
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Record name | (±)-2,3-dihydroxypropyl palmitate | |
Source | European Chemicals Agency (ECHA) | |
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Record name | (S)-2,3-dihydroxypropyl palmitate | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 2,3-dihydroxypropyl palmitate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.012 | |
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Record name | Glycerol palmitate | |
Source | European Chemicals Agency (ECHA) | |
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Record name | GLYCERYL 1-PALMITATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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